molecular formula C9H7NO B188741 7-Hydroxyisoquinoline CAS No. 14476-74-5

7-Hydroxyisoquinoline

Cat. No. B188741
CAS RN: 14476-74-5
M. Wt: 145.16 g/mol
InChI Key: WCRKBMABEPCYII-UHFFFAOYSA-N
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Description

7-Hydroxyisoquinoline is a compound used to study its photophysical behavior in polymer matrices such as polymethyl methacrylate, cellulose acetate, polyvinyl alcohol, and sulfonated tetrafluoroethylene-based fluoropolymer-copolymer . It is also used to prepare quinine .


Synthesis Analysis

7-Hydroxyisoquinoline can be synthesized through a multi-step reaction involving toluene and other reagents . The reaction involves heating toluene for 6 hours .


Molecular Structure Analysis

The molecular formula of 7-Hydroxyisoquinoline is C9H7NO . It has a molecular weight of 145.16 g/mol . The IUPAC name for this compound is isoquinolin-7-ol .


Chemical Reactions Analysis

7-Hydroxyisoquinoline exhibits photophysical behavior in various polymer matrices . It is also used in the preparation of quinine .


Physical And Chemical Properties Analysis

7-Hydroxyisoquinoline is a cream to brown or pale yellow crystalline powder . It is soluble in methanol and concentrated sulfuric acid . It has a transition temperature of 222.5-231.5°C .

Scientific Research Applications

Photophysical Behavior Study in Polymer Matrices

  • Application Summary : 7-Hydroxyisoquinoline is used to study its photophysical behavior in various polymer matrices .
  • Methods of Application : The compound is incorporated into polymer matrices such as polymethyl methacrylate, cellulose acetate, polyvinyl alcohol, and sulfonated tetrafluoroethylene-based fluoropolymer-copolymer . The photophysical behavior is then studied under various conditions.

Preparation of Quinine

  • Application Summary : 7-Hydroxyisoquinoline is used in the preparation of quinine .

Material for All Optical Switching

  • Application Summary : 7-Hydroxyisoquinoline is used as a material for all optical switching due to its excited state proton transfer (ESPT) effect .

Safety And Hazards

7-Hydroxyisoquinoline should be handled with care. It is incompatible with oxidizing agents . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this compound .

Future Directions

There is ongoing research into the synthesis and biological activity of 8-Hydroxyquinolines, a related group of compounds . This research could potentially provide insights into the future directions for 7-Hydroxyisoquinoline.

properties

IUPAC Name

isoquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c11-9-2-1-7-3-4-10-6-8(7)5-9/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRKBMABEPCYII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90901678
Record name NoName_814
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90901678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxyisoquinoline

CAS RN

7651-83-4
Record name 7-Isoquinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7651-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxyisoquinoline
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Synthesis routes and methods I

Procedure details

To a 2-liter, 3-necked round bottom flask equipped with a magnetic stir bar and addition funnel is added 19.7 g (0.124 mole) 7-methoxyisoquinoline and 800 ml of dry dichloromethane. This solution is stirred and cooled to -75° C. with a dry ice/acetone bath, 628 ml (0.628 mole) of 1.0M boron tribromide in dichloromethane is added dropwise maintaining the temperature at -75° C. Thereafter the slurry is stirred for 18 hours allowing the temperature to rise to room temperature. The reaction slurry is poured into 1 liter of ice water and stirred for an hour. The layers are separated and the aqueous layer is then adjusted from acidic to neutral (pH 7) with 1N NaOH. A yellow solid precipitates and is filtered off, then air dried to yield 14.5 g of a yellow solid, 81%.
Quantity
19.7 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
628 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 7.4 g of 7-methoxyisoquinoline and 30 g of pyridine hydrochloride was heated with stirring at 180° for 6 hours. The reaction mixture was allowed to cool, dissolved in ethyl acetate, and washed with a saturated aqueous sodium chloride solution. The solution was dried with anhydrous magnesium sulfate and the solvent was distilled off under reduced pressure to give 4.43 g of 7-hydroxyisoquinoline. The compound thus obtained was dissolved in 100 ml of methylene chloride, 5.5 ml of pyridine was added and then 6.6 ml of trifluoromethanesulfonic anhydride was dropwise added. The mixture was stirred for an hour with ice cooling. After reaction, a saturated aqueous sodium hydrogen carbonate solution was added to the reaction mixture and extracted with chloroform. The chloroform layer was dried with anhydrous magnesium sulfate and the solution was concentrated under reduced pressure. The crude product thus obtained was purified by silica gel column chromatography using a mixture, ethyl acetate:n-hexane=1:3, as a developer to give 9.18 g of trifluoromethanesulfonic acid-7-isoquinolinyl.
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
191
Citations
K Verschueren, G Toth, D Tourwé, M Lebl… - Synthesis …, 1992 - lirias.kuleuven.be
A rapid synthesis of 1, 2, 3, 4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid is given. Pictet-Spengler reaction on diiodo-or dibromo-substituted tyrosine (3-(3, 5-dihalo-4-…
Number of citations: 26 lirias.kuleuven.be
S Samnick, U Nestle, M Wagner, T Fozing… - Nuclear medicine and …, 2007 - Elsevier
INTRODUCTION: Very few tracers are currently available for the detection and staging of prostate cancer with positron emission tomography and single-photon emission computed …
Number of citations: 6 www.sciencedirect.com
W Wiczk, K Stachowiak, P Skurski… - Journal of the …, 1996 - ACS Publications
… 1,2,3,4-Tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid [H-Tic(OH)-OH (I)] was synthesized by a Pictet-Spengler reaction of 3,5-diiodo-l-tyrosine with formaldehyde, followed by …
Number of citations: 15 pubs.acs.org
K Leung - 2010 - europepmc.org
Background [Abstract] A variety of 11 C-and 18 F-labeled amino acids have been studied for potential use in positron emission tomography (PET) oncology (1, 2). Most brain tumors …
Number of citations: 2 europepmc.org
EJ LaVoie, EA Adams, A Shigematsu… - …, 1983 - academic.oup.com
Quinoline is a hepatocarcinogen in mice and rats, a mutagen in Salmonella typhimurium , and induces unscheduled DNA synthesis in primary cultures of rat hepatocytes. In contrast, …
Number of citations: 68 academic.oup.com
S Samnick, T Fozing, CM Kirsch - Applied radiation and isotopes, 2006 - Elsevier
… 7-hydroxyisoquinoline-3-carboxylic acid. is a conformational constrained analogue of l-tyrosine. As shown, l-1,2,3,4-tetrahydro-7-hydroxyisoquinoline… tetrahydro-7-hydroxyisoquinoline-3…
Number of citations: 8 www.sciencedirect.com
D Tourwe, G Toth, M Lebl, K Verschueren, RJ Knapp… - 1992 - apps.dtic.mil
A Simple Synthesis of 1,2,3,4,-Tetrahydro-7-Hydroxyisoquinoline-3-Carboxylic Acid (HO-Tic) a Conformationally Constrained Tyrosine Analog and its Incorporation Into Opioid Peptides …
Number of citations: 2 apps.dtic.mil
JM Bobbitt, JMN Kiely, KL Khanna… - The Journal of Organic …, 1965 - ACS Publications
… The yield of pure 6-methoxy-7-hydroxyisoquinoline was … Methylation of 6-Methoxy-7-hydroxyisoquinoline.—An ethereal … Crystals of 6-methoxy-7hydroxyisoquinoline precipitated (90 mg.)…
Number of citations: 148 pubs.acs.org
PG Baraldi, R Romagnoli, MA Tabrizi, S Falzoni… - Bioorganic & medicinal …, 2000 - Elsevier
… Conformationally constrained analogues of KN62 containing 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid with S configuration in position 3 were synthesized and their …
Number of citations: 37 www.sciencedirect.com
LF Fieser, EL Martin - Journal of the American Chemical Society, 1935 - ACS Publications
… The only isomer whose structure is fully established, 7-hydroxyisoquinoline, has been prepared by a rather tedious synthesis.3 The other two compounds have been obtained from the …
Number of citations: 24 pubs.acs.org

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